molecular formula C26H24BrN3O4 B11120539 (E)-N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-3-(4-methoxy-pheny l)-acrylamide

(E)-N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-3-(4-methoxy-pheny l)-acrylamide

Cat. No.: B11120539
M. Wt: 522.4 g/mol
InChI Key: LJBYFSZDCULQPQ-GHVKEIBUSA-N
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Description

The compound (2E)-N-({N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE is a complex organic molecule characterized by its unique structure, which includes a benzyloxy group, a bromophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-({N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE typically involves a multi-step process. One common route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2-(benzyloxy)-5-bromobenzaldehyde with hydrazine to form the corresponding hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with 3-(4-methoxyphenyl)prop-2-enoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-N-({N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in materials science, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-N-({N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets. The benzyloxy and methoxyphenyl groups are believed to play a crucial role in binding to these targets, while the hydrazone moiety may be involved in the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-({N’-[(E)-[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE
  • (2E)-N-({N’-[(E)-[2-(BENZYLOXY)-5-FLUOROPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE

Uniqueness

The uniqueness of (2E)-N-({N’-[(E)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDE lies in its specific combination of functional groups. The presence of both benzyloxy and methoxyphenyl groups, along with the bromine atom, provides a distinct set of chemical properties that differentiate it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C26H24BrN3O4

Molecular Weight

522.4 g/mol

IUPAC Name

(E)-N-[2-[(2E)-2-[(5-bromo-2-phenylmethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C26H24BrN3O4/c1-33-23-11-7-19(8-12-23)9-14-25(31)28-17-26(32)30-29-16-21-15-22(27)10-13-24(21)34-18-20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,28,31)(H,30,32)/b14-9+,29-16+

InChI Key

LJBYFSZDCULQPQ-GHVKEIBUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCC(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3

Origin of Product

United States

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